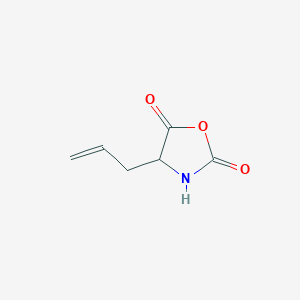

4-Prop-2-enyl-1,3-oxazolidine-2,5-dione

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H7NO3 |

|---|---|

Molecular Weight |

141.12 g/mol |

IUPAC Name |

4-prop-2-enyl-1,3-oxazolidine-2,5-dione |

InChI |

InChI=1S/C6H7NO3/c1-2-3-4-5(8)10-6(9)7-4/h2,4H,1,3H2,(H,7,9) |

InChI Key |

NOIUGLVEFSUGKF-UHFFFAOYSA-N |

Canonical SMILES |

C=CCC1C(=O)OC(=O)N1 |

Origin of Product |

United States |

Contextualization Within N Carboxyanhydride Nca Chemistry and Polypeptide Synthesis

N-Carboxyanhydrides are the activated derivatives of amino acids, first synthesized by Hermann Leuchs. wikipedia.org They serve as the most important and efficient monomers for the preparation of high molecular weight synthetic polypeptides through a process called ring-opening polymerization (ROP). illinois.edunih.govnih.gov The ROP of NCAs is a polycondensation reaction that proceeds with the elimination of carbon dioxide, linking amino acid residues together to form long polypeptide chains. wikipedia.org This method is advantageous because it can produce large quantities of polypeptides with no detectable racemization at the chiral centers. illinois.edu

The polymerization of NCAs can be initiated by various nucleophiles and bases, with primary amines being the most common. illinois.edu The polymerization mechanism can generally follow two main pathways: the "amine mechanism" and the "activated monomer mechanism". illinois.edumdpi.com Achieving well-defined polypeptides with controlled chain length and low dispersity requires careful control of polymerization conditions to minimize side reactions. illinois.edumdpi.comnih.gov The development of controlled/"living" polymerization techniques, often involving transition metal initiators or specific reaction conditions, has been a major breakthrough, allowing for the synthesis of complex block copolymers with predictable structures. illinois.edumpg.de

Allylglycine NCA fits within this context as a functional NCA monomer. While many NCAs derived from naturally occurring amino acids are used to create structural polypeptides, Allylglycine NCA is employed to introduce a specific chemical handle—the allyl group—into the polypeptide backbone. mdpi.comnih.gov This allows for the creation of a reactive polypeptide precursor that can be further modified after the polymerization is complete. escholarship.orgescholarship.org

Significance of Unsaturated Side Chains Prop 2 Enyl in Nca Monomers

The defining feature of Allylglycine NCA is its prop-2-enyl, or allyl, side chain. This unsaturated hydrocarbon group is a versatile functional handle for post-polymerization modification. The presence of the carbon-carbon double bond in the side chains of the resulting poly(allylglycine) opens up a vast array of chemical transformations that are not possible with polypeptides derived from simple alkyl-substituted NCAs.

The primary significance of this unsaturated side chain lies in its ability to undergo "click" type reactions. These reactions are characterized by their high efficiency, mild reaction conditions, and lack of unwanted byproducts. escholarship.org The most prominent reaction for the allyl group is the thiol-ene reaction, a photo-initiated process where a thiol compound adds across the double bond. escholarship.orgescholarship.orgnih.gov This allows for the straightforward introduction of a wide variety of functional groups onto the polypeptide scaffold. escholarship.org

Other chemical modifications of the allyl group include:

Epoxidation: The double bond can be converted to an epoxide, which can then be opened by various nucleophiles to introduce different functionalities. escholarship.orgnih.gov

Bromination: The addition of bromine across the double bond. nih.gov

Dihydroxylation: The conversion of the double bond to a diol. nih.gov

This ability to create a single reactive polymer and then diversify it into a library of functional materials is a highly desirable strategy in materials science. escholarship.orgescholarship.org It circumvents the often complex and tedious synthesis required for each individual functional NCA monomer. escholarship.org

Overview of Research Trajectories for Allylglycine N Carboxyanhydride Allylglycine Nca

Research involving Allylglycine NCA primarily focuses on its polymerization and the subsequent modification of the resulting polymer, poly(allylglycine), to create novel functional materials. The synthesis of Allylglycine NCA itself is a foundational step, followed by its controlled ring-opening polymerization to produce polypeptides with controlled lengths. escholarship.orgescholarship.org

A major research trajectory is the exploration of post-polymerization modifications. The thiol-ene reaction is a cornerstone of this research, used to attach a variety of molecules to the polypeptide backbone. escholarship.orgescholarship.org This has been used to create:

Water-soluble polypeptides: By attaching hydrophilic groups, the solubility of the polypeptide can be tailored. escholarship.org

Stimuli-responsive materials: Polypeptides have been designed to change their conformation (e.g., from an α-helix to a random coil) in response to external stimuli like oxidation or alkylation of the newly introduced side chains. escholarship.orgescholarship.org

Glycopolypeptides: By attaching sugar moieties, researchers can create synthetic mimics of natural glycoproteins, which are important for biological recognition processes. escholarship.orgescholarship.org

Another research direction involves incorporating Allylglycine NCA into block copolymers. escholarship.org This allows for the creation of self-assembling materials where one block possesses the reactive allyl handles for functionalization, while another block provides different properties, such as hydrophobicity or a specific secondary structure. illinois.eduescholarship.org These materials have potential applications in creating nanostructures like micelles and vesicles. illinois.edu

The table below summarizes some post-polymerization modifications performed on poly(allylglycine) and the resulting functionalities.

| Modification Reaction | Reagent | Functional Group Introduced | Resulting Polypeptide Property | Reference |

| Thiol-ene Reaction | Thiol-containing molecules | Thioethers | Enhanced water solubility, stimuli-responsive conformational changes | escholarship.orgescholarship.org |

| Thiol-ene Reaction | N-methylaminooxy-containing thiols | N-methylaminooxy groups | Reactive handle for attaching sugars, creating glycopolypeptides | escholarship.orgescholarship.org |

| Epoxidation followed by Thiol Addition | m-CPBA, then thiols | β-hydroxy thioethers | Improved aqueous solubility, potential for temperature-responsive behavior | escholarship.org |

Academic Research Objectives and Scope

Precursor Synthesis and Regioselective Functionalization

The primary precursor for the synthesis of Allylglycine NCA is the non-proteinogenic amino acid, allylglycine. The synthesis of allylglycine itself is a foundational step that requires careful control. A common method involves the reaction of a large excess of free allylamine (B125299) with chloroacetic acid. google.com This reaction is typically performed in an aqueous solution at controlled temperatures, often between 0 and 20°C, to manage the exothermic nature of the reaction and maximize yield. google.com The use of a significant excess of allylamine, sometimes as high as eight moles per mole of chloroacetic acid, is crucial to favor the formation of the desired monosubstituted product, allylglycine, over undesired side products. google.com Following the reaction, the excess allylamine can be removed by distillation. The resulting aqueous solution of allylglycine is often pure enough for subsequent steps without extensive purification. google.com

Once the allylglycine precursor is obtained, regioselective functionalization is key to preparing it for cyclization. This typically involves the protection of the amino group to prevent side reactions and to activate the molecule for the ring-closing step. Traditional methods often employ N-ethoxycarbonyl or N-methoxycarbonyl protecting groups. wikipedia.org

Cyclization Reactions for the Formation of the 1,3-Oxazolidine-2,5-dione Ring System

The formation of the 1,3-oxazolidine-2,5-dione ring is the defining step in NCA synthesis. Various methods have been developed, ranging from traditional phosgenation to more modern, greener alternatives.

The classical Leuchs method, which involves the phosgenation of amino acids, has been a cornerstone of NCA synthesis. wikipedia.org This process typically uses phosgene (B1210022) (COCl₂) or its safer liquid trimer, triphosgene, to effect the cyclization of the amino acid. wikipedia.orggoogle.com The reaction generates hydrogen chloride (HCl) as a byproduct, which can promote unwanted side reactions or decomposition of the sensitive NCA product. researchgate.net

To mitigate these issues, modern adaptations have been introduced. One significant improvement is the use of epoxides, such as propylene (B89431) oxide, as ultra-fast HCl scavengers. nih.gov This approach allows the synthesis to be conducted under moisture-tolerant conditions, eliminating the need for strictly anhydrous solvents and inert atmospheres (e.g., glovebox or Schlenk line), which greatly simplifies the procedure and makes it more scalable. nih.gov This method has proven effective for a broad scope of over 30 different α/β-amino acid NCAs, demonstrating its robustness and functional group tolerance. nih.gov

Microwave-assisted synthesis (MAS) has emerged as a powerful tool in organic chemistry, offering benefits such as dramatically reduced reaction times, increased yields, and enhanced sustainability. youtube.commdpi.com This technology is being investigated for the synthesis of heterocyclic compounds, including structures related to NCAs like hydantoins. researchgate.net The application of microwave irradiation can accelerate the cyclization step, potentially minimizing the decomposition of thermally sensitive products due to shorter processing times. youtube.commdpi.com While specific, detailed studies on the microwave-assisted synthesis of allylglycine NCA are not broadly published, the successful application of MAS to other N-heterocycles suggests its high potential for optimizing NCA formation, offering a time- and energy-efficient alternative to conventional heating methods. researchgate.net

| Parameter | Conventional Heating | Microwave-Assisted Synthesis (MAS) | Reference |

| Reaction Time | Several hours | A few minutes | mdpi.com |

| Energy Input | High, less efficient | Lower, more direct heating | youtube.com |

| Product Yield | Variable, can be lower | Often higher | mdpi.com |

| Side Reactions | More prevalent due to longer heating | Reduced due to shorter reaction times | youtube.com |

In a significant advancement toward greener chemical processes, methods have been developed to synthesize NCAs directly from amino acids using carbon dioxide (CO₂) as a C1 feedstock. rsc.orgrsc.orgchemrxiv.org This approach circumvents the use of highly toxic phosgene and its derivatives. rsc.orgresearchgate.net The reaction is typically a one-pot tandem process where the amino acid, CO₂, and a coupling reagent are combined. rsc.org N-propylphosphonic anhydride (B1165640) (T3P) has been identified as a particularly effective coupling reagent, showing high selectivity for the desired NCA product over the formation of amino acid dimers. rsc.org These mild reaction conditions not only provide a safer synthetic route but also yield NCAs with high purity (>95%) after a simple workup, often eliminating the need for complex purification procedures. rsc.orgresearchgate.net This strategy represents a significant step forward in sustainable chemistry, combining carbamate (B1207046) formation, carboxylic acid activation, and ring-closing in a single, efficient operation. researchgate.net

Optimization of Purification and Isolation Techniques for Monomer Fidelity

The fidelity of the Allylglycine NCA monomer is highly dependent on the purification and isolation techniques employed, as NCAs are notoriously sensitive to moisture and impurities, which can initiate premature polymerization. wikipedia.orgresearchgate.net

Key Purification Challenges and Solutions

| Challenge | Traditional Method | Advanced/Optimized Method | Reference |

| Acidic Impurities (e.g., HCl) | Recrystallization | Washing with aqueous bicarbonate at 0°C; Use of HCl scavengers (e.g., epoxides) during synthesis. | nih.govtandfonline.com |

| Oily or Low-Melting Point NCAs | Difficult or impossible to recrystallize | Flash column chromatography on silica (B1680970) gel. | tandfonline.comacs.orgnih.gov |

| General Impurities & Side Products | Multiple recrystallizations, often with yield loss | Flash chromatography; Simple aqueous-organic workup for modern synthesis methods. | researchgate.netacs.org |

| Monomer Instability | Strict anhydrous conditions, storage at low temperatures (-20°C) under inert gas. | Development of more robust synthesis protocols that yield high-purity NCAs requiring less stringent purification. | researchgate.netacs.org |

Ring-Opening Polymerization (ROP) Pathways and Kinetic Studies

The ROP of NCAs can proceed through different mechanisms, primarily the normal amine mechanism (NAM) and the activated monomer mechanism (AMM). The choice of initiator, catalyst, and reaction conditions significantly influences which pathway dominates, thereby affecting the polymerization outcome.

Elucidation of the Normal Amine Mechanism (NAM) with Unsaturated Side Chains

The normal amine mechanism is a controlled polymerization process initiated by a primary amine. mpg.de The initiator attacks the C5 carbonyl of the NCA ring, leading to a ring-opened carbamate intermediate. This intermediate then decarboxylates to regenerate a primary amine at the chain end, which can then attack another NCA monomer, propagating the polymer chain. This process, when controlled, allows for the synthesis of polypeptides with predictable molecular weights and narrow molecular weight distributions.

For NCAs with unsaturated side chains like 4-prop-2-enyl-1,3-oxazolidine-2,5-dione, the NAM remains the preferred pathway for achieving well-defined polymers. The presence of the allyl group generally does not interfere with the NAM under typical ROP conditions. However, the reactivity of the NCA can be influenced by the electronic and steric effects of the side chain.

Influence of Acidic Species (e.g., Carboxylic Acids) on Polymerization Rate and Control

The addition of acidic species, such as carboxylic acids, can have a notable impact on the ROP of NCAs. In some cases, acidic additives can help to suppress side reactions. For instance, in the ROP of d-penicillamine NCA, which is prone to intramolecular isomerization, the use of benzoic acid as an additive was shown to suppress these side reactions, leading to higher yields and better-controlled polymers. nih.gov While not specific to this compound, this finding suggests that acidic species can play a crucial role in enhancing polymerization control for reactive NCAs. The acid can protonate the amine initiator or the propagating chain end, potentially influencing the kinetics and suppressing undesirable reactions.

Role of Initiator Systems and Their Impact on Polymerization Kinetics and Chain Fidelity

The choice of the initiator system is a critical factor in controlling the ROP of NCAs. researchgate.netnih.gov While primary amines are the classic initiators for the NAM, other systems have been developed to enhance control and polymerization rates.

Primary Amine Initiators: These are the most common initiators for a controlled ROP via the NAM. mpg.de However, the polymerization can be slow. nih.gov

Mixed Amine Initiators: Combinations of primary and tertiary amines have been investigated to accelerate the polymerization while maintaining control. mpg.deresearchgate.net The tertiary amine can act as a catalyst, but a high proportion of tertiary amine can lead to a loss of control and favor the AMM. mpg.de

Ammonium (B1175870) Salts: Primary ammonium chlorides, in combination with tertiary amines, have been used to initiate controlled ROP, yielding polypeptides with defined end groups and narrow molar mass distributions. rsc.org

Metal-Based Initiators: Transition-metal complexes have been employed to achieve living polymerization with excellent control over molecular weight and dispersity. nih.govmdpi.com However, the potential for metal contamination in the final polymer is a drawback for biomedical applications. nih.gov

Organocatalysts: Fluorinated alcohols have been shown to catalyze the ROP of NCAs, offering a metal-free approach with high rates and selectivity. nih.gov

The following table summarizes the effect of different initiator systems on the ROP of a representative NCA, γ-benzyl-l-glutamate-NCA (BLG-NCA), which provides insights applicable to other NCAs.

| Initiator System | Monomer/Initiator Ratio | Time (h) | Conversion (%) | Mₙ (kDa) | Đ (PDI) | Reference |

| n-Hexylamine | 120 | 4.5 | 98 | 32.3 | 1.17 | nih.gov |

| Zn(OAc)₂ / Aniline | 50 | 0.5 | 99 | 11.5 | 1.15 | mdpi.com |

| DMEA / 1,3-Bis-HFAB | 120 | - | - | - | - | nih.gov |

| BnNH₂ / TEA (1:0.5) | - | - | - | - | - | mpg.de |

Mₙ: Number-average molecular weight; Đ (PDI): Dispersity (Polydispersity Index) DMEA: N,N-dimethylethanolamine; 1,3-Bis-HFAB: A fluorinated alcohol catalyst; BnNH₂: Benzylamine; TEA: Triethylamine

Analysis of Competing Side Reactions During ROP

Despite the controlled nature of the NAM, several side reactions can occur during the ROP of NCAs, leading to a loss of control over the polymerization and broadening of the molecular weight distribution.

Intramolecular Isomerization Processes Involving the Prop-2-enyl Group

For this compound, a potential side reaction is the intramolecular isomerization involving the allyl group. While not extensively reported for this specific monomer, analogous isomerizations are known for other NCAs with reactive side chains. nih.gov Such processes could potentially lead to the formation of undesired structural units within the polymer backbone or side chains, affecting the material's properties. Careful selection of reaction conditions is crucial to minimize these pathways.

Solvent Effects and Their Role in Suppressing Undesired Pathways

The choice of solvent can significantly influence the ROP of NCAs by affecting the solubility of the monomer and polymer, the conformation of the growing polymer chain, and the rates of both the main polymerization reaction and side reactions.

Commonly used solvents for NCA ROP include N,N-dimethylformamide (DMF), dichloromethane (B109758) (DCM), and tetrahydrofuran (B95107) (THF). The polarity and coordinating ability of the solvent can impact the reaction kinetics and the stability of intermediates. For instance, in the polymerization of BLG-NCA catalyzed by zinc acetate (B1210297) and aniline, different solvents led to varying results, with DCM proving to be a suitable medium. mdpi.com Judicious solvent selection is therefore a key parameter in optimizing the polymerization of this compound and suppressing potential side reactions. nih.gov

The following table illustrates the effect of different solvents on the polymerization of BLG-NCA.

| Solvent | Time (h) | Conversion (%) | Mₙ (kDa) | Đ (PDI) | Reference |

| Dichloromethane (DCM) | 0.5 | 99 | 11.5 | 1.15 | mdpi.com |

| N,N-Dimethylformamide (DMF) | 20 | 99 | 11.2 | 1.17 | mdpi.com |

| Tetrahydrofuran (THF) | 20 | 99 | 11.9 | 1.18 | mdpi.com |

| Toluene | 20 | 99 | 11.6 | 1.17 | mdpi.com |

Conditions: [BLG-NCA]/[Aniline]/[Zn(OAc)₂] = 50/1/1, room temperature.

Reactivity of the Prop-2-enyl Group within the NCA Monomer and Growing Polymer Chain

The prop-2-enyl (allyl) group in this compound introduces a versatile functional handle into the N-carboxyanhydride (NCA) monomer and the subsequent polypeptide chain. This functionality is largely orthogonal to the ring-opening polymerization (ROP) of the NCA, allowing for a wide range of post-polymerization modifications. The reactivity of this olefinic group can be explored through various chemical transformations, which are crucial for the development of advanced biomaterials with tailored properties.

Exploration of Allylic Reactivity in Non-Polymerization Contexts

The allylic position, being adjacent to a double bond, and the double bond itself, are sites of significant reactivity. In non-polymerization contexts, the prop-2-enyl group of this compound is susceptible to a variety of chemical modifications, primarily through radical-mediated processes and electrophilic additions.

One of the most prominent reactions of the allyl group is the thiol-ene reaction . This "click" chemistry reaction involves the addition of a thiol to the alkene, typically initiated by radicals or light, proceeding via an anti-Markovnikov addition to form a thioether. wikipedia.org This reaction is highly efficient, stereoselective, and tolerates a wide range of functional groups, making it ideal for the functionalization of the NCA monomer or the resulting polymer. wikipedia.orgrsc.org For instance, the reaction of the prop-2-enyl group with various thiols can introduce a diverse array of functionalities, such as carboxylic acids, amines, or fluorescent tags. The general mechanism involves the formation of a thiyl radical, which adds to the alkene to form a carbon-centered radical, followed by chain transfer with another thiol molecule. wikipedia.org

The reactivity of the allyl group is also evident in radical-mediated cyclization reactions . The allyl radical, which can be generated from the monomer, is a key intermediate in various radical-mediated reactions and can participate in cyclizations to form complex ring systems. numberanalytics.comnumberanalytics.com Furthermore, the allyl radical can react with a variety of substrates, including alkenes and aromatics, to form new carbon-carbon bonds. numberanalytics.com The stability of the allyl radical, due to resonance delocalization of the unpaired electron, makes it a favorable intermediate in many radical chain reactions. fiveable.me

The prop-2-enyl group can also undergo reactions typical of alkenes. For example, it can react with oxygen atoms, leading to a variety of products through different reaction channels. researchgate.net Additionally, the allylic position can be a site for substitution reactions.

Below is a table summarizing potential non-polymerization reactions of the prop-2-enyl group based on known allyl chemistry.

| Reaction Type | Reagents and Conditions | Expected Product | Key Features |

| Thiol-Ene Reaction | Thiol (R-SH), Photoinitiator (e.g., DMPA), UV light or Radical Initiator (e.g., AIBN), heat | Thioether adduct | High yield, anti-Markovnikov selectivity, "click" chemistry. wikipedia.org |

| Radical Addition | Radical source (e.g., HBr, peroxides) | Bromoalkane adduct | Follows anti-Markovnikov rule in the presence of peroxides. |

| Epoxidation | Peroxy acids (e.g., m-CPBA) | Epoxide | Formation of a three-membered oxirane ring. |

| Dihydroxylation | Osmium tetroxide (OsO4), followed by a reducing agent (e.g., NaHSO3) | Diol | Syn-dihydroxylation. |

| Ozonolysis | Ozone (O3), followed by a reducing (e.g., Zn/H2O) or oxidizing (e.g., H2O2) workup | Aldehyde/Ketone or Carboxylic Acid | Cleavage of the double bond. |

This table presents hypothetical reactions for this compound based on established reactivity of the allyl group.

Potential for Inter- and Intramolecular Cycloaddition Reactions

The prop-2-enyl group, acting as a dienophile or as part of a diene system, can potentially participate in various cycloaddition reactions. These reactions are powerful tools for the construction of cyclic structures.

The Diels-Alder reaction , a [4+2] cycloaddition, is a prominent possibility. organic-chemistry.org In this reaction, a conjugated diene reacts with a dienophile (an alkene or alkyne) to form a six-membered ring. The prop-2-enyl group of the NCA can act as the dienophile, reacting with an electron-rich diene. The reaction is facilitated by electron-withdrawing groups on the dienophile, and the oxazolidine-2,5-dione (B1294343) moiety can influence the electronic properties of the alkene. organic-chemistry.org Both intermolecular and intramolecular Diels-Alder reactions are conceivable, leading to complex polycyclic architectures.

[2+2] Cycloadditions are another potential reaction pathway, leading to the formation of four-membered rings. These reactions can be promoted photochemically or by certain metal catalysts. elte.hunih.gov For instance, gold-catalyzed intermolecular [2+2] cycloadditions between chloroalkynes and unactivated alkenes have been reported, suggesting a potential avenue for the functionalization of the prop-2-enyl group. nih.gov

Ene reactions , which are related to the Diels-Alder reaction, are also possible. In an ene reaction, an alkene with an allylic hydrogen (the ene) reacts with a compound containing a multiple bond (the enophile) to form a new bond with migration of the ene double bond and a 1,5-hydrogen shift.

Furthermore, under specific conditions, the formation of allyl cations from the prop-2-enyl group could lead to [4+3] cycloadditions with dienes, forming seven-membered rings. grantome.comcapes.gov.br

The table below outlines potential cycloaddition reactions for the prop-2-enyl group.

| Cycloaddition Type | Reactant Partner | Conditions | Expected Product | Key Features |

| Diels-Alder [4+2] | Conjugated Diene (e.g., Butadiene, Cyclopentadiene) | Thermal or Lewis Acid Catalysis | Cyclohexene derivative | Forms a six-membered ring; high stereoselectivity. organic-chemistry.org |

| [2+2] Cycloaddition | Alkene or Alkyne | Photochemical irradiation or Metal Catalyst (e.g., Au, Ru) | Cyclobutane or Cyclobutene derivative | Forms a four-membered ring. elte.hunih.gov |

| Ene Reaction | Enophile (e.g., Maleic anhydride) | Thermal | Functionalized alkene | Involves an allylic hydrogen transfer. |

| [4+3] Cycloaddition | Diene | Generation of allyl cation (e.g., via a leaving group and Lewis acid) | Cycloheptene derivative | Forms a seven-membered ring. grantome.com |

This table presents hypothetical cycloaddition reactions for this compound based on known cycloaddition chemistry of allyl compounds.

Compatibility and Utilization of Olefin Metathesis

Olefin metathesis is a powerful and versatile reaction in organic synthesis that involves the redistribution of alkene fragments. raineslab.com The compatibility of modern olefin metathesis catalysts, particularly ruthenium-based Grubbs-type catalysts, with a wide range of functional groups makes this reaction highly suitable for modifying the prop-2-enyl group of the NCA monomer and the resulting polymer. raineslab.comsigmaaldrich.com These catalysts are known to tolerate amides, alcohols, and carboxylic acids, which are functionalities present or can be generated from the NCA ring. raineslab.com

Ring-closing metathesis (RCM) can be envisioned if a second alkene is introduced into the molecule, for example, by reacting the NCA with an unsaturated initiator or by copolymerization with another unsaturated monomer. This would allow for the synthesis of macrocyclic polypeptide structures.

Cross-metathesis (CM) is a particularly attractive strategy for the functionalization of the prop-2-enyl group. This reaction involves the coupling of the terminal alkene of the NCA or polymer with another terminal alkene, leading to the formation of a new internal double bond and the release of ethylene. nih.gov This allows for the introduction of a wide variety of functional groups with high efficiency and selectivity.

The general mechanism of olefin metathesis involves the formation of a metal-carbene intermediate which then undergoes a [2+2] cycloaddition with the alkene to form a metallacyclobutane. This intermediate can then fragment to release a new alkene and regenerate a metal-carbene, thus propagating the catalytic cycle.

The table below summarizes the potential applications of olefin metathesis with the prop-2-enyl group.

| Metathesis Type | Reactant Partner | Catalyst | Expected Product | Key Features |

| Cross-Metathesis (CM) | Terminal Alkene (R-CH=CH2) | Grubbs or Hoveyda-Grubbs Catalysts (e.g., RuCl2(PCy3)2(=CHPh)) | Internal alkene with R-group | Versatile functionalization; formation of a new C=C bond. nih.gov |

| Ring-Closing Metathesis (RCM) | A second alkene within the same molecule | Grubbs or Hoveyda-Grubbs Catalysts | Cyclic compound | Formation of macrocycles; requires a diene substrate. nih.gov |

| Enyne Metathesis | Alkyne | Grubbs or Hoveyda-Grubbs Catalysts | 1,3-Diene | Formation of a conjugated diene system. |

This table presents hypothetical olefin metathesis reactions for this compound based on established metathesis chemistry.

Controlled Living Polymerization Strategies for Poly(Allylglycine)

The synthesis of well-defined poly(allylglycine) relies on controlled living polymerization techniques, which aim to produce polymers with predictable molecular weights and low dispersity. These methods typically involve the careful selection of initiators and reaction conditions to minimize side reactions that can lead to chain termination. nih.gov

The synthesis of poly(allylglycine) homopolymers has been approached using various initiators. However, a significant challenge arises from the polymer's secondary structure. Both poly(L-allylglycine) and poly(DL-allylglycine) have a strong tendency to adopt β-sheet conformations. rsc.org This conformation leads to polymer aggregation and precipitation during polymerization, which can inhibit further chain growth and makes it difficult to achieve high molecular weight chains. rsc.org Consequently, efficient functionalization of these homopolymers is often limited to shorter chains, typically fewer than 20 residues. rsc.org

Despite these challenges, controlled polymerization of DL-allylglycine NCA has been achieved, yielding well-defined polypeptides with narrow molecular weight distributions, as indicated by polydispersity indices (PDI) below 1.3. researchgate.net The use of transition metal initiators, such as (PMe₃)₄Co, is a known strategy for achieving controlled polymerization of various NCAs. nih.gov Additionally, organocatalysts have been developed to enhance both the rate and control of NCA polymerizations, which could be applied to allylglycine NCA to produce polypeptides with predictable molecular weights and narrow dispersities. nih.gov

Table 1: Polymerization Systems for Allylglycine NCA and Related Monomers

| Monomer | Initiator/Catalyst System | Key Finding | Reference |

|---|---|---|---|

| DL-Allylglycine NCA | Not specified | Achieved well-defined polypeptides with PDI < 1.3. | researchgate.net |

| L-Allylglycine & DL-Allylglycine | Not specified | Resulting polymers form β-sheet conformations, leading to aggregation and limiting molecular weight. | rsc.org |

| General NCAs | (PMe₃)₄Co | Known to induce controlled polymerization. | nih.gov |

| General NCAs | Conjugated Cationic Catalyst (e.g., DMAPPCl) | Remarkably enhances reaction rate and controllability for predictable molecular weights (DP up to 500) and narrow dispersities. | nih.gov |

Heterogeneous polymerization offers an alternative strategy for synthesizing polypeptides, particularly when the resulting polymer is insoluble in the reaction medium. When the ring-opening polymerization of NCAs is conducted in a solvent like acetonitrile, which dissolves the NCA monomer but not the resulting polypeptide, a heterogeneous system develops. kpi.ua The oligopeptides formed in the initial stages of the reaction precipitate or crystallize out of the solution. kpi.ua

This solid-phase polymer then continues to grow by reacting with the monomer from the solution at the crystal surface. kpi.ua This method has been investigated for various NCAs, including L-leucine NCA, where the polymerization rate in the solid state was found to be significantly faster than in a homogeneous solution. kpi.ua Such a heterogeneous approach could be advantageous for the polymerization of this compound, as the aggregation-prone poly(allylglycine) would precipitate, potentially influencing the polymerization kinetics and the morphology of the final polymer product. rsc.orgkpi.ua

Copolymerization with Diverse N-Carboxyanhydride Monomers

To overcome the solubility issues of poly(allylglycine) homopolymers and to introduce new functionalities, this compound can be copolymerized with other NCA monomers. This approach allows for the creation of complex polypeptide architectures with tailored properties.

Block copolymers incorporating poly(allylglycine) are synthesized by the sequential ring-opening polymerization of different NCA monomers. A common strategy involves using a macroinitiator, such as an amino-terminated poly(ethylene glycol) (PEG-NH₂), to first initiate the polymerization of AG-NCA. researchgate.netnih.gov The resulting PEG-block-poly(allylglycine) is an amphiphilic copolymer that can self-assemble into nanoparticles in aqueous solutions. researchgate.netnih.gov The PEG block enhances water solubility, mitigating the aggregation issues seen with pure poly(allylglycine). rsc.org

This sequential addition approach allows for the creation of well-defined block copolymers with controlled block lengths. The living nature of controlled NCA polymerization is crucial, as the terminal amino group of the first block must remain active to initiate the polymerization of the second NCA monomer. tue.nl

Table 2: Examples of Block Copolymers Synthesized via NCA Polymerization

| Block 1 | Block 2 | Synthesis Strategy | Reference |

|---|---|---|---|

| Poly(ethylene oxide) | Poly(DL-allyl-glycine) | ROP of DL-allyl-glycine NCA initiated by a PEG macroinitiator. | researchgate.net |

| Poly(ethylene glycol) | Poly(γ-benzyl L-glutamate) | ROP of benzyl (B1604629) glutamate (B1630785) NCA initiated by a PEG macroinitiator with a disulfide linkage. | nih.gov |

| Polypeptide A | Polypeptide B | Sequential ROP using a polypeptide macroinitiator, confirming living chain ends. | tue.nl |

Random copolymers are produced by polymerizing a mixture of two or more NCA monomers simultaneously. The properties of the resulting polymer depend on the feed ratio of the monomers and their respective reactivity ratios. N-Heterocyclic carbenes (NHCs) have been used as effective catalysts for the random copolymerization of various NCAs, achieving high conversions in short timeframes. nih.gov

By analyzing the monomer incorporation rates, reactivity ratios (e.g., using the Kelen and Tüdos method) can be determined. nih.gov These ratios predict the sequence distribution in the copolymer. For example, a study on the copolymerization of L-alanine NCA with other NCAs showed that the resulting copolymers could have random sequences with alternating tendencies or could be random with a higher proportion of one monomer, depending on the comonomer used. nih.gov Applying this methodology to the copolymerization of this compound with monomers like γ-benzyl-L-glutamate NCA would allow for fine-tuning of the copolymer's properties, such as solubility and secondary structure, by controlling its primary sequence.

Branched and dendritic polypeptides, sometimes referred to as dendrigrafts, can be fabricated using a "grafting-from" approach. nih.gov This method involves the synthesis of a linear polymer backbone containing latent initiation sites, which is then used to initiate the polymerization of a second monomer to form side chains or grafts. tue.nl

A common strategy is to first synthesize a random copolymer of a standard amino acid NCA (e.g., γ-benzyl-L-glutamate NCA) and a protected lysine (B10760008) NCA (e.g., Nε-FMOC-L-lysine NCA). tue.nl After deprotection of the lysine's side-chain amine, the resulting poly(glutamate-co-lysine) acts as a multifunctional macroinitiator. The free amino groups on the lysine residues can then initiate the ring-opening polymerization of this compound. tue.nlnih.gov This process yields a graft copolymer with a poly(glutamate) backbone and poly(allylglycine) side chains. The length of the grafts can be controlled by the molar ratio of the added AG-NCA to the initiating lysine residues. nih.gov This approach allows for the creation of complex, highly branched structures with a high density of functional allyl groups. tue.nlnih.gov

Post-Polymerization Modification Strategies Utilizing the Prop-2-enyl Side Chains

The prop-2-enyl (allyl) side chains of poly(allylglycine) are amenable to a variety of chemical transformations, enabling the introduction of diverse functional groups. This post-polymerization modification is a powerful strategy for tailoring the properties of the resulting polypeptide for specific applications. escholarship.orgnih.gov The most common and efficient methods for these modifications are "click" reactions, which are characterized by their high yields, mild reaction conditions, and lack of byproducts. escholarship.orgrsc.org

Thiol-ene click chemistry is a highly efficient and widely used method for the functionalization of poly(allylglycine). acs.org This reaction involves the radical-initiated addition of a thiol to the alkene of the allyl group, forming a thioether linkage. youtube.com The reaction can be initiated by UV light or heat and proceeds rapidly under mild conditions. escholarship.orgyoutube.com This method is highly versatile, allowing for the introduction of a wide range of functionalities, depending on the structure of the thiol used. mdpi.com

Researchers have successfully grafted various thiols onto poly(allylglycine) to impart specific properties. For example, the attachment of thiol-containing carbohydrates can be used to create glycopolypeptides with potential applications in biomimicry. escholarship.org Similarly, the introduction of hydrophilic thiols can enhance the water solubility of the polymer. escholarship.org

Table 1: Examples of Thiol-Ene Modifications on Allyl-Functionalized Polymers

| Thiol Compound | Initiator | Resulting Functionality | Potential Application |

|---|---|---|---|

| 2-Mercaptoethanol | UV | Hydroxyl | Increased hydrophilicity |

| 1-Thioglycerol | UV | Diol | Enhanced water solubility |

| Cysteamine | UV | Amine | pH-responsive behavior, bioconjugation |

This table is a representative summary based on typical thiol-ene reactions and may not reflect specific results for poly(allylglycine) in all cases.

While less common than thiol-ene chemistry for the modification of poly(allylglycine), azide-alkene cycloaddition, a type of Huisgen 1,3-dipolar cycloaddition, presents another avenue for functionalization. wikipedia.org This reaction typically involves the formation of a triazoline ring from an azide (B81097) and an alkene. rsc.org The reaction can be carried out under thermal conditions, often without the need for a metal catalyst, which is advantageous for biomedical applications. rsc.orgmdpi.com

The intramolecular version of this reaction has been explored for creating complex heterocyclic structures. rsc.org For post-polymerization modification of poly(allylglycine), this would involve reacting the pendant allyl groups with a molecule containing an azide group. This method expands the toolbox for creating functional polypeptides, although the efficiency and reaction conditions need to be carefully optimized for each specific system.

Table 2: Comparison of Thiol-Ene and Azide-Alkene Reactions for Polymer Modification

| Feature | Thiol-Ene Chemistry | Azide-Alkene Cycloaddition |

|---|---|---|

| Reactants | Thiol + Alkene | Azide + Alkene |

| Product | Thioether | Triazoline |

| Catalyst | Often radical initiator (UV, heat) | Can be thermal (catalyst-free) or metal-catalyzed |

| Prevalence on PAG | Widely used and well-established | Less common, more specialized |

| Key Advantage | High efficiency and functional group tolerance | Potential for metal-free conjugation |

The ability to modify the prop-2-enyl side chains of poly(allylglycine) through methods like thiol-ene and azide-alkene chemistry allows for the creation of a diverse library of functional polymers from a single precursor. escholarship.org This versatility is a significant advantage in materials science, enabling the development of materials with precisely tailored properties. nih.gov

Beyond the aforementioned methods, other chemical transformations of the allyl group, such as epoxidation, dihydroxylation, and bromination, can also be employed to introduce a variety of functionalities. nih.gov These modifications can alter the polymer's solubility, conformational properties, and responsiveness to environmental stimuli. escholarship.org For instance, the introduction of ion-binding ligands can create polymers for selective metal ion capture. capes.gov.br

The functionalization of poly(allylglycine) and similar polymers has led to the development of materials for a range of applications, including:

Biomaterials: Creating scaffolds for tissue engineering and materials for controlled drug delivery. nih.gov

Functional Coatings: Developing antimicrobial or biocompatible surfaces. nih.gov

Stimuli-Responsive Materials: Designing polymers that change their properties in response to pH, temperature, or light. escholarship.org

The diverse range of chemical modifications possible for poly(allylglycine) underscores its importance as a platform for advanced polymer synthesis and the creation of sophisticated, functional materials. rsc.org

Table of Chemical Compounds

| Chemical Name |

|---|

| This compound |

| Poly(allylglycine) |

| 2-Mercaptoethanol |

| 1-Thioglycerol |

| Cysteamine |

| N-acetylcysteine |

| Thioether |

| Triazoline |

| Azide |

| Alkene |

| Poly(L-homoallylglycine) |

| Poly(5,6-epoxy-L-norleucine) |

| Diethylene glycol thiol |

| Poly(L-methionine) |

| N-methylaminooxy |

| Poly(ethylene glycol) diacrylate |

| 3-chloroperoxybenzoic acid |

| Bromine |

| N-ethylethylenediamine |

| 1,2-epoxybutane |

| Propargyl glycidyl (B131873) ether |

| Polyglobalide |

| Poly(globalide-co-ε-caprolactone) |

| Poly(L-glutamate-co-allylglycine) |

| Tryptophan |

| Phenylalanine |

| 1-amino-2-propanol |

| 1,3,5-triethynylbenzene |

| Poly(allylamine hydrochloride) |

| Polyethyleneimine |

| Poly(sodium 4-styrenesulfonate) |

| Dithiothreitol |

| Triazolooxazine |

| Triazolopyrazine |

| Lauryl methacrylate |

| [2-(methacryloyloxy)ethyl]dimethyl-(3-sulfopropyl)ammonium betaine |

| Poly(glycidyl methacrylate-co-ethylene dimethacrylate) |

| Mercaptopropylmethyldimethoxysilane |

| Allyl-trialkoxysilanes |

| 3-mercaptopropyl-trialkoxysilanes |

| Poly-cis-isoprene |

| Nanocrystalline Cellulose |

| Trichloro(butyl)silane |

Computational and Theoretical Studies of 4 Prop 2 Enyl 1,3 Oxazolidine 2,5 Dione Chemistry

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations are a cornerstone for understanding the intrinsic properties of 4-prop-2-enyl-1,3-oxazolidine-2,5-dione at a molecular level. Methods like Density Functional Theory (DFT) are employed to determine the molecule's geometry, electronic distribution, and reactivity indices.

Application of Frontier Molecular Orbital Theory to Predict Reactivity and Selectivity

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules. By analyzing the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), chemists can infer the most probable sites for nucleophilic and electrophilic attack. For this compound, the HOMO is typically localized on the nitrogen atom of the NCA ring, making it susceptible to reaction with electrophiles, while the LUMO is centered on the carbonyl carbons, which are the primary sites for nucleophilic attack, such as by an initiator during polymerization.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that correlates with the chemical reactivity and stability of the molecule. A smaller gap generally implies higher reactivity. While specific, experimentally verified HOMO-LUMO energy values for this compound are not widely published, representative data for similar heterocyclic compounds can be calculated or found in computational chemistry literature.

Table 1: Illustrative Frontier Molecular Orbital Energies for a Model N-Carboxyanhydride System

| Parameter | Energy (eV) | Description |

| EHOMO | -7.5 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -0.8 | Energy of the Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap | 6.7 | Indicator of chemical reactivity and stability |

Note: The data in this table is illustrative for a model N-carboxyanhydride and is intended to demonstrate the application of FMO theory. Actual values for this compound would require specific quantum chemical calculations.

Transition State Modeling for Detailed Reaction Pathway Elucidation

Transition state (TS) modeling is a computational technique used to map out the energy landscape of a chemical reaction, providing a detailed understanding of the reaction mechanism. For the ring-opening polymerization (ROP) of this compound, TS calculations can elucidate the energy barriers associated with different proposed mechanisms, such as the normal amine mechanism or the activated monomer mechanism.

By identifying the lowest energy pathway, researchers can predict the most likely mechanism under specific conditions. These models can also reveal the influence of catalysts or initiators on the activation energy, helping to explain their effectiveness. For instance, the modeling of a primary amine-initiated ROP would involve calculating the energy of the transition state as the amine attacks a carbonyl carbon of the NCA ring.

Molecular Dynamics Simulations for Investigating Polymer Conformation and Self-Assembly

Once this compound is polymerized to form poly(allyl-L-serine), molecular dynamics (MD) simulations become invaluable for studying the polymer's dynamic behavior. MD simulations model the movement of atoms and molecules over time, providing insights into polymer chain conformation, folding, and intermolecular interactions that drive self-assembly.

Table 2: Representative Parameters from a Molecular Dynamics Simulation of a Polypeptide

| Parameter | Value | Description |

| Radius of Gyration (Rg) | 1.5 nm | A measure of the polymer coil's size |

| End-to-End Distance | 3.2 nm | The distance between the two ends of the polymer chain |

| Solvent Accessible Surface Area (SASA) | 150 Ų | The surface area of the polymer exposed to the solvent |

Note: This data is representative for a generic polypeptide chain in solution and serves to illustrate the type of information obtained from MD simulations. Specific values for poly(allyl-L-serine) would depend on the degree of polymerization and simulation conditions.

In Silico Design and Prediction of Novel this compound Derivatives and Their Polymeric Analogues

Computational chemistry enables the in silico design of novel derivatives of this compound with tailored properties. By modifying the chemical structure in a computational model, for example, by substituting the allyl group with other functional moieties, researchers can predict how these changes will affect the monomer's reactivity, solubility, and the properties of the resulting polymer.

This predictive power accelerates the discovery of new materials by allowing scientists to screen a large number of potential candidates virtually before committing to their synthesis in the laboratory. For instance, derivatives could be designed to enhance biocompatibility, introduce specific recognition sites, or tune the polymer's mechanical properties.

Predictive Modeling for Optimal Synthesis and Polymerization Conditions

Predictive modeling can be used to determine the optimal conditions for the synthesis and polymerization of this compound. By developing kinetic models based on computational and experimental data, it is possible to predict how factors such as temperature, pressure, solvent polarity, and initiator concentration will influence the polymerization rate, molecular weight, and polydispersity of the resulting polymer.

These models can help to minimize side reactions and obtain well-defined polymers with desired characteristics, which is often a challenge in NCA polymerization. For example, a model might predict that conducting the polymerization in a low-polarity solvent could accelerate the reaction and lead to higher molecular weight polymers.

Emerging Applications and Future Research Directions

Development of Poly(allylglycine)-Based Supramolecular Assemblies

The self-assembly of polymers into ordered, higher-level structures is a cornerstone of modern materials science. rsc.orgnih.gov Poly(allylglycine), derived from the ring-opening polymerization of allylglycine NCA, can be designed as an amphiphilic block copolymer, enabling its self-assembly into various supramolecular structures in aqueous environments. nih.gov The functional allyl side chains provide a unique opportunity for subsequent chemical modifications, allowing for the fine-tuning of the assemblies' properties. nih.govcapes.gov.br

The creation of micelles, vesicles, and hydrogels with precisely controlled characteristics is a significant area of research. nih.govmdpi.com These structures are often formed by the self-assembly of amphiphilic block copolymers. nih.gov The ability to tune their properties is crucial for applications in fields like drug delivery and tissue engineering. nih.govnih.gov

Micelles: Poly(allylglycine) can be incorporated into block copolymers, which then self-assemble into core-shell micelles. nih.govuu.nl The hydrophobic core can encapsulate therapeutic agents, while the hydrophilic shell ensures stability in aqueous media. The allyl groups on the poly(allylglycine block can be functionalized to introduce stimuli-responsive behavior or targeting moieties. For instance, polyion complex (PIC) micelles can be formed through the electrostatic interaction between oppositely charged polypeptide blocks, such as poly(L-lysine) and a block copolymer containing poly(aspartic acid). nih.govcapes.gov.br This strategy enhances micelle stability and can be adapted for poly(allylglycine)-containing systems after modifying the allyl groups to bear charges.

Vesicles: Similar to micelles, polymer vesicles, or polymersomes, are self-assembled structures with an aqueous core enclosed by a polymeric bilayer membrane. nih.govmdpi.com They are particularly suited for encapsulating hydrophilic molecules. Poly(allylglycine)-based block copolymers can form vesicles where the allyl groups can be cross-linked, enhancing the stability of the vesicular structure. mdpi.comnih.gov This cross-linking can be designed to be degradable under specific physiological conditions, such as changes in pH or redox potential, enabling triggered release of the encapsulated contents. nih.govnih.gov

Hydrogels: Hydrogels are three-dimensional polymer networks that can absorb large amounts of water, mimicking the natural extracellular matrix. nih.govmdpi.com The allyl groups in poly(allylglycine) are ideal for forming cross-linked hydrogels via reactions like thiol-ene chemistry. nih.govcapes.gov.br This approach allows for the creation of hydrogels with tunable mechanical stiffness, degradation rates, and swelling behavior. nih.govnih.gov For example, modifying the cross-linking density or the chemical nature of the cross-linker can predictably alter the gel's properties to suit specific applications, such as controlling the release of proteins or serving as a scaffold for cell culture. nih.govresearchgate.net Supramolecular hydrogels can also be formed through non-covalent interactions, where polymers like poly(acrylic acid) can catalyze the self-assembly process, leading to materials with high stiffness and the ability to be remolded. nih.gov

Below is an interactive data table summarizing the tunable properties of these assemblies.

| Supramolecular Assembly | Key Structural Feature | Method of Formation | Tunable Properties | Potential Applications |

| Micelles | Hydrophobic core, hydrophilic corona | Self-assembly of amphiphilic block copolymers | Size, stability, drug loading, stimuli-responsiveness (pH, redox) | Drug delivery, nanoreactors |

| Vesicles | Aqueous lumen enclosed by a polymer bilayer | Self-assembly of amphiphilic block copolymers | Membrane stability/permeability, size, surface functionality, triggered release | Drug/gene delivery, microreactors |

| Hydrogels | 3D cross-linked polymer network | Covalent (e.g., thiol-ene) or non-covalent cross-linking | Mechanical stiffness, degradation rate, swelling ratio, porosity | Tissue engineering, drug delivery, biosensors |

Integration into Hybrid Polymer Systems and Conjugates

The true potential of poly(allylglycine) is unlocked when it is integrated into more complex macromolecular architectures. The allyl side chain serves as a universal handle for a variety of chemical transformations, most notably thiol-ene "click" chemistry, allowing for the covalent linkage of poly(allylglycine) to other polymers or biological molecules. nih.govresearchgate.net

This versatility enables the creation of:

Block Copolymers: By using a poly(allylglycine) block as a macroinitiator, other monomers can be polymerized to form well-defined block copolymers. nih.gov For example, poly(allyl glycidyl (B131873) ether-co-lactide) has been synthesized by using a poly(allyl glycidyl ether) macroinitiator for the ring-opening polymerization of lactide. nih.gov

Graft Copolymers: The allyl groups along the polymer backbone can serve as points for grafting other polymer chains, leading to brush-like or comb-like structures with unique solution properties and functionalities.

Polymer-Protein/Peptide Conjugates: Bioactive molecules such as proteins, peptides, or antibodies can be attached to the poly(allylglycine) backbone. This is particularly relevant for biomedical applications, where such conjugates can improve the stability, solubility, and pharmacokinetic profile of therapeutic proteins.

Hybrid Organic-Inorganic Materials: Poly(allylglycine) can be grafted onto inorganic surfaces or nanoparticles. For instance, surface-initiated polymerization of allylglycine NCA from initiator-coated silicon surfaces has been used to create arrays of polymer nanorods. nih.govresearchgate.net In a different approach, D-2-allylglycine has been incorporated into a hybrid monolithic column with polyhedral oligomeric silsesquioxane (POSS) for advanced chromatographic separations. nih.gov

The table below presents examples of hybrid polymer systems derived from allyl-functionalized polymers.

| Hybrid System Type | Description | Synthesis Strategy Example | Resulting Application |

| Block Copolymers | Linear chains of distinct, covalently linked polymer blocks. | Anionic ROP of allyl glycidyl ether followed by ROP of lactide. nih.gov | Drug delivery vehicles. researchgate.net |

| Surface-Grafted Polymers | Polymer chains grown from an inorganic substrate. | Surface-initiated ROP of allylglycine NCA on silicon. nih.govresearchgate.net | Smart coatings, biosensors. nih.gov |

| Hybrid Monoliths | Co-polymerization of organic monomers with inorganic precursors. | Free radical copolymerization of D-2-allylglycine with POSS derivatives. nih.gov | High-efficiency chromatographic separation. nih.gov |

| Bioconjugates | Covalent attachment of biological molecules to the polymer chain. | Thiol-ene reaction with cysteine-containing peptides. | Targeted drug delivery, tissue engineering. |

Utilization in Asymmetric Synthesis as Chiral Auxiliaries or Ligands

Asymmetric synthesis, the synthesis of a specific enantiomer of a chiral molecule, is of paramount importance in the pharmaceutical industry. wikipedia.orgnih.gov Chiral auxiliaries are stereogenic groups that are temporarily attached to a prochiral substrate to control the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.com

Given that allylglycine itself is a chiral amino acid (available as L- or D-isomers), its derivatives, including the NCA, have potential for use in asymmetric synthesis. wikipedia.orgnih.gov While the direct use of allylglycine NCA as a chiral auxiliary is an emerging area, the principle is well-established with other amino acid derivatives. typeset.io For example, (R)-2-phenylglycine has been successfully used as a chiral auxiliary in the asymmetric synthesis of 2-azetidinones. typeset.io

Future research could explore:

Chiral Auxiliaries: The chiral center of allylglycine could direct stereoselective transformations on a molecule temporarily attached to its N- or C-terminus. After the reaction, the allylglycine unit could be cleaved and recovered.

Chiral Ligands: Poly(allylglycine) synthesized from an enantiopure NCA (e.g., L-allylglycine NCA) would result in a chiral polymer. The allyl side chains could be functionalized with coordinating groups to create chiral ligands for asymmetric catalysis. These polymeric ligands could offer advantages in terms of catalyst recovery and reuse.

Exploration of Novel Catalytic Systems for Controlled NCA Polymerization

The synthesis of well-defined polypeptides with predictable molecular weights and low dispersity is crucial for their application in materials science and medicine. illinois.edursc.org The ring-opening polymerization (ROP) of N-carboxyanhydrides (NCAs) can be initiated by various species, but traditional methods often suffer from side reactions that lead to poor control over the polymerization. nih.govmdpi.com

Significant research efforts are focused on developing new catalytic systems to overcome these limitations. mdpi.com

Metal-Based Catalysts: Organometallic complexes were among the first systems to demonstrate living ROP of NCAs. nih.gov More recently, heterogeneous catalytic systems, such as those based on nanoscale metal-organic frameworks (MOFs), have been developed. These systems facilitate easy removal of the catalyst from the polymer product and can be recycled, which is advantageous for large-scale production. nih.gov

Organosilicon Reagents: Hexamethyldisilazane (HMDS) has been identified as a surprisingly effective mediator for the controlled, living polymerization of NCAs. illinois.edu This system produces polypeptides with predictable molecular weights and narrow molecular weight distributions, offering a metal-free alternative. illinois.edu

Optimized Reaction Conditions: Research has shown that conducting NCA polymerization at low temperatures (e.g., 0 °C) can significantly suppress side reactions, leading to a more controlled process. researchgate.netmanchester.ac.uk Combining low-temperature methods with high-vacuum techniques can further optimize the synthesis of complex block copolypeptides. rsc.org

Cationic Catalysts: Cationic catalysts have been shown to enhance the rate of NCA polymerization while maintaining excellent control. nih.gov These catalysts can activate the NCA monomer, accelerate intermediate steps, and reduce side reactions, enabling the synthesis of high molecular weight polypeptides with narrow dispersity. nih.gov

This table compares different catalytic approaches for NCA polymerization.

| Catalytic System | Mechanism/Principle | Advantages | Disadvantages/Challenges |

| Primary Amines (High Vacuum/Low Temp) | Normal amine mechanism (NAM) with suppression of side reactions. mdpi.comresearchgate.net | Metal-free, simple initiator. | Requires stringent purification and reaction conditions (high vacuum, low temp). mdpi.comrsc.org |

| Hexamethyldisilazane (HMDS) | Mediated polymerization via a trimethylsilyl (B98337) carbamate (B1207046) propagating group. illinois.edu | Metal-free, good control over MW and dispersity. illinois.edu | Slower reaction rates compared to some metal catalysts. |

| Transition-Metal Complexes | Coordination-insertion mechanism. mdpi.com | Fast, living polymerization, high MW achievable. | Potential for metal contamination in the final product. mdpi.com |

| Heterogeneous Catalysts (e.g., MOFs) | Surface-mediated polymerization. nih.gov | Easy catalyst removal and recycling, suitable for large-scale production. nih.gov | Catalyst design and synthesis can be complex. |

| Cationic Organocatalysts | Activation of NCA monomer via cation-dipole interactions. nih.gov | Fast, highly controlled, metal-free. nih.gov | Catalyst may need to be removed from the final product. |

Advanced Materials Science Applications Derived from Functionalized Poly(allylglycine)

The ability to easily functionalize poly(allylglycine) opens the door to a wide array of advanced materials with tailored properties. nih.govnih.gov The polymer serves as a scaffold, and the desired functionality is "clicked" on post-polymerization.

Smart Coatings and Surfaces: By grafting poly(allylglycine) from a surface and then modifying it, smart coatings can be developed. nih.gov These coatings could respond to environmental stimuli (e.g., pH, temperature) to change their properties, such as wettability or bio-adhesion. This has applications in self-cleaning surfaces, anti-fouling coatings for marine applications, and biomedical implants.

Biosensors and Diagnostics: Functionalized poly(allylglycine) can be used to create sensitive and selective biosensors. For example, poly-L-lysine functionalized materials have been used to immobilize antibodies for the detection of antigens. nih.govrsc.org A similar strategy with functionalized poly(allylglycine) could be used to create platforms for detecting biomarkers, pathogens, or environmental toxins.

Advanced Drug Delivery Systems: As discussed previously, poly(allylglycine) can form micelles and vesicles. researchgate.net Further functionalization can lead to sophisticated drug delivery systems that feature targeting ligands for specific cells, stimuli-responsive release mechanisms, and imaging agents for tracking the carrier in the body. nih.gov

Tissue Engineering Scaffolds: Hydrogels made from functionalized poly(allylglycine) can be engineered to be ideal scaffolds for tissue regeneration. researchgate.net They can be modified with cell adhesion motifs (like the RGD peptide), growth factors, and designed to degrade at a rate that matches new tissue formation. Gradient functionalization of polymer surfaces can create materials that spatially control cell adhesion and differentiation. mdpi.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.